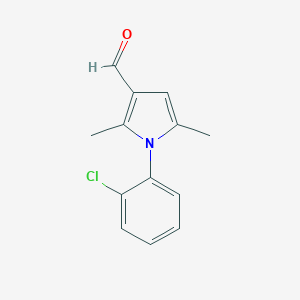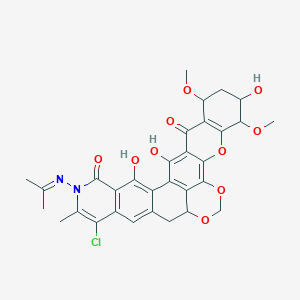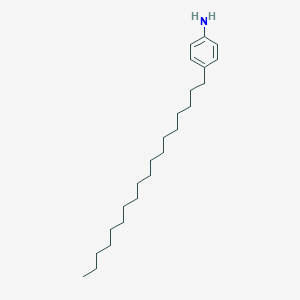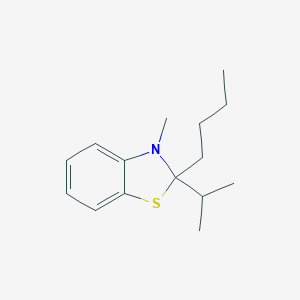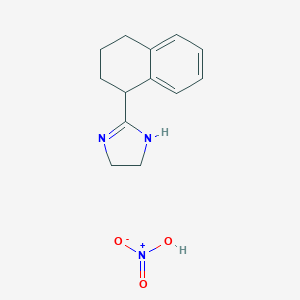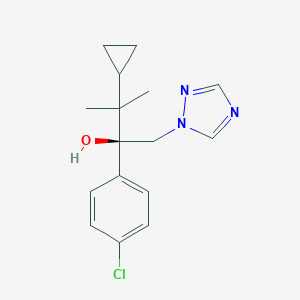
(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol, also known as TAK-559, is a novel antifungal drug candidate developed by Takeda Pharmaceutical Company Limited.
Mecanismo De Acción
(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol exerts its antifungal activity by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. It does this by targeting the enzyme lanosterol 14-alpha-demethylase, which is involved in the synthesis of ergosterol.
Efectos Bioquímicos Y Fisiológicos
(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol has been shown to significantly reduce fungal burden in infected tissues and improve survival rates in animal models of invasive fungal infections. It has also been found to have a low potential for drug-drug interactions, making it a promising candidate for use in combination therapy with other antifungal agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol is its broad-spectrum antifungal activity, which makes it a potential candidate for treating a range of fungal infections. However, its limited solubility in water may pose challenges for formulation and delivery. Additionally, further studies are needed to determine its efficacy and safety in human clinical trials.
Direcciones Futuras
For research on (2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol include optimizing its formulation and delivery, assessing its efficacy and safety in human clinical trials, and exploring its potential for use in combination therapy with other antifungal agents. Additionally, further studies are needed to better understand its mechanism of action and potential for drug resistance.
Métodos De Síntesis
(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol is synthesized through a multi-step process involving the reaction of 4-chlorobenzyl bromide with cyclopropylmethylamine to yield an intermediate, which is then reacted with 1,2,4-triazole-1-carboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol has shown promising antifungal activity against a range of clinically relevant fungal species, including Candida and Aspergillus. It has also demonstrated low toxicity in preclinical studies, making it a potential candidate for further development as a safe and effective antifungal drug.
Propiedades
Número CAS |
118550-34-8 |
|---|---|
Nombre del producto |
(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
Fórmula molecular |
C16H20ClN3O |
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C16H20ClN3O/c1-15(2,12-3-4-12)16(21,9-20-11-18-10-19-20)13-5-7-14(17)8-6-13/h5-8,10-12,21H,3-4,9H2,1-2H3/t16-/m0/s1 |
Clave InChI |
LHDGDQZODHEIPT-INIZCTEOSA-N |
SMILES isomérico |
CC(C)(C1CC1)[C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
SMILES |
CC(C)(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
SMILES canónico |
CC(C)(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
Sinónimos |
San 89-485 Sandoz 89-485 SDZ 89-485 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



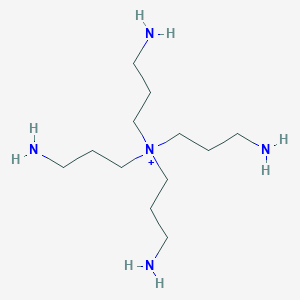
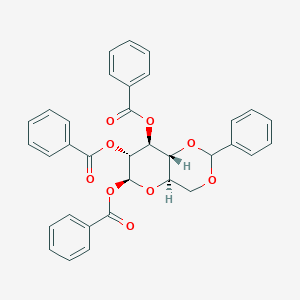
![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)
